3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the compound’s functional groups and overall shape.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Studies have shown that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit a range of activities at serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, with certain compounds being identified as potential anxiolytic and antidepressants due to their receptor affinity. Docking studies have suggested that specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Structural Studies
Research into the synthesis and properties of mesoionic purinone analogs and imidazo[1,2-a]-s-triazine nucleosides has contributed to the understanding of these compounds' chemical properties and potential biological applications. Such studies have provided insights into their hydrolytic behaviors, ring-opening reactions, and antiviral activities (Coburn & Taylor, 1982), (Kim et al., 1978).
Potential for Neurodegenerative Disease Treatment
Compounds based on the imidazo[2,1-f]purine-2,4-dione framework have also been explored for their multitarget directed ligand potential, acting on adenosine receptors and monoamine oxidase B (MAO-B). These studies have emphasized the potential of such compounds in providing symptomatic relief and possibly disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Structural and Molecular Docking Studies
The detailed structural analysis of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline has revealed typical geometries of the purine system, providing a basis for understanding the interactions between these compounds and their biological targets. Such studies help in designing compounds with improved receptor affinity and selectivity (Karczmarzyk et al., 1995).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O3/c1-10-8-24-14-15(21-17(24)23(10)6-7-26)22(2)18(28)25(16(14)27)9-11-12(19)4-3-5-13(11)20/h3-5,8,26H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDVPYBYRBFMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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